Tos-Arg-OH
CAS No.: 1159-15-5
VCID: VC21539329
Molecular Formula: C13H20N4O4S
Molecular Weight: 328,39 g/mole
* For research use only. Not for human or veterinary use.

Description |
Tos-Arg-OH, also known as N-Tosyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the guanidine group of arginine, preventing unwanted side reactions during the synthesis process. The compound has a molecular formula of C₁₃H₂₀N₄O₄S and a molecular weight of 328.39 g/mol . Synthesis and ApplicationsTos-Arg-OH is used in the synthesis of peptides, particularly where arginine residues are involved. The tosyl group acts as a protecting group, which can be removed under specific conditions to reveal the original guanidine functionality. This compound is crucial in the preparation of peptides that require precise control over the reactivity of arginine residues. In peptide synthesis, protecting groups like the tosyl group are essential for preventing side reactions such as lactam formation, which can occur when the guanidine group reacts with the activated carboxyl group of another amino acid . The choice of protecting group can significantly influence the efficiency and yield of peptide synthesis. Research FindingsResearch on Tos-Arg-OH and similar compounds highlights the importance of protecting groups in peptide synthesis. For instance, studies have shown that the use of electron-withdrawing arylsulfonyl groups, such as the tosyl group, can reduce the sensitivity of the guanidine group to nucleophiles, thereby minimizing unwanted side reactions . In peptide synthesis, the activation method used for the carboxyl group of Tos-Arg-OH can affect the extent of lactam formation. Methods like the DPPA (diphenylphosphoryl azide) method have been found effective in minimizing such side reactions . Comparison with Other Protecting Groups
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1159-15-5 | |||||||||
Product Name | Tos-Arg-OH | |||||||||
Molecular Formula | C13H20N4O4S | |||||||||
Molecular Weight | 328,39 g/mole | |||||||||
IUPAC Name | 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |||||||||
Standard InChI | InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16) | |||||||||
Standard InChIKey | KFNRNFXZFIRNEO-NSHDSACASA-N | |||||||||
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-] | |||||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |||||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-] | |||||||||
Synonyms | Tos-Arg-OH;1159-15-5;N-Tosyl-L-arginine;Nalpha-Tosyl-L-arginine;Nalpha-p-Toluenesulfonyl-L-arginine;(2S)-5-carbamimidamido-2-(4-methylbenzenesulfonamido)pentanoicacid;p-TOSYL-L-ARGININE;PubChem18965;AC1L1D1Q;SCHEMBL1509767;Jsp001143;STOCK1N-14796;CTK3J5664;MolPort-002-511-834;ZINC1995765;ANW-16917;AKOS005175155;MCULE-4783729220;RTR-031164;AJ-32299;AK-81306;AM013043;DB-041291;TR-031164;FT-0633416 | |||||||||
PubChem Compound | 52501 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume